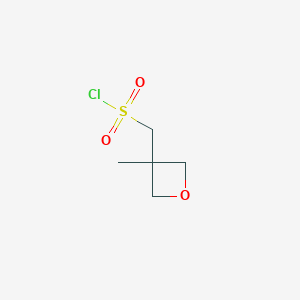

(3-Methyloxetan-3-yl)methanesulfonyl chloride

Descripción

Propiedades

IUPAC Name |

(3-methyloxetan-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3S/c1-5(2-9-3-5)4-10(6,7)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXCRGWRDCBDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704122 | |

| Record name | (3-Methyloxetan-3-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134111-88-8 | |

| Record name | (3-Methyloxetan-3-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methyloxetan-3-yl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

These oxetane derivatives are prepared by known methods involving ring closure reactions of appropriate diols or halohydrins, although specific synthetic details for the precursor are beyond the scope here but are referenced in patent literature.

Sulfonylation to Form (3-Methyloxetan-3-yl)methanesulfonyl Chloride

- Reagent: Methane sulfonyl chloride (methanesulfonyl chloride) is the sulfonylating agent used to introduce the sulfonyl chloride group.

- Reaction Conditions: The reaction is typically conducted in an anhydrous solvent such as dichloromethane (CH2Cl2) at low temperature (0 °C to room temperature) under an inert atmosphere (nitrogen).

- Base: Triethylamine (Et3N) is added as a base to scavenge the HCl generated during the reaction.

- Procedure: The oxetane precursor (e.g., 3-methyloxetan-3-ylmethanol or the corresponding amine salt) is dissolved in the solvent, cooled, and treated dropwise with methane sulfonyl chloride. The mixture is stirred for several hours (e.g., overnight) to ensure complete conversion.

- Workup: After completion, the reaction mixture is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification: The crude product is purified by silica gel column chromatography using mixtures of ethyl acetate and hexane to afford the desired sulfonyl chloride in moderate to good yields.

Representative Reaction Scheme

Industrial Preparation of Methane Sulfonyl Chloride (Reagent)

Methane sulfonyl chloride itself is industrially prepared by the simultaneous hydrolysis and chlorination of methyl mercaptan in aqueous hydrochloric acid at elevated temperatures, using a baffled column reactor with gas spargers for chlorine and methyl mercaptan. The product is separated by cooling and phase separation, followed by drying under reduced pressure to achieve >99% purity. This reagent is then used in the sulfonylation step described above.

Research Findings and Optimization Notes

- The sulfonylation reaction is sensitive to moisture; anhydrous conditions are critical to avoid hydrolysis of sulfonyl chloride.

- Temperature control (0 °C to room temperature) helps minimize side reactions and decomposition.

- Use of triethylamine improves yield by neutralizing HCl formed.

- Purification by column chromatography is effective but may lead to moderate isolated yields (e.g., 34–67% reported).

- Alternative sulfonyl chlorides such as p-toluenesulfonyl chloride have been used in related oxetane chemistry, but methane sulfonyl chloride is preferred for this specific compound.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

(3-Methyloxetan-3-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Oxetane sulfonic acids.

Reduction: Reduced oxetane derivatives.

Substitution: Substituted oxetanes.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

- This compound is utilized as a reagent in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. Its role as a sulfonyl chloride allows for the introduction of sulfonamide functionalities into target molecules, which can enhance biological activity or alter pharmacokinetic properties.

Reactivity with Amines

- (3-Methyloxetan-3-yl)methanesulfonyl chloride can react with amines to form sulfonamides, which are crucial in medicinal chemistry. These reactions typically occur under mild conditions and provide a pathway to synthesize various biologically active compounds.

Pharmaceutical Applications

Therapeutic Agents

- The compound has been referenced in the context of developing selective Janus kinase (JAK) inhibitors, which are important in treating autoimmune diseases and cancer. For instance, compounds derived from this compound have shown potential in treating conditions such as rheumatoid arthritis and multiple sclerosis by modulating inflammatory pathways .

Neurological Disorders

- Recent studies indicate that derivatives of this compound can cross the blood-brain barrier, making them candidates for treating neurological conditions like epilepsy and Alzheimer’s disease. This property is significant for drug development targeting central nervous system disorders .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which (3-Methyloxetan-3-yl)methanesulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted oxetanes, which can further undergo additional chemical transformations.

Molecular Targets and Pathways Involved:

The compound primarily targets nucleophilic sites on molecules, leading to substitution reactions.

The pathways involved include nucleophilic substitution and subsequent rearrangements.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (3-methyloxetan-3-yl)methanesulfonyl chloride and analogous sulfonyl chlorides:

Key Observations :

- Substituents like methyl (in oxetane) or fluorine (in fluorooxolane) modulate electronic and steric effects.

- Molecular Weight : Fluorinated or dimethylated derivatives (e.g., CID 126849355, CAS 2166701-96-6) have higher molecular weights due to added substituents.

- Volatility : Trifluoromethanesulfonyl chloride’s low boiling point (29–32°C) contrasts with the aliphatic methanesulfonyl chloride (higher boiling point inferred from density), highlighting the volatility imparted by fluorine .

Market and Industrial Relevance

- Pharmaceutical Applications: (1-Cyanocyclobutyl)methanesulfonyl chloride () and oxetane derivatives are valuable in drug discovery, where ring systems improve pharmacokinetic properties .

- Supplier Landscape : Niche derivatives like this compound are offered by specialized suppliers (e.g., Aaron Chemicals LLC), reflecting demand in custom synthesis .

Actividad Biológica

(3-Methyloxetan-3-yl)methanesulfonyl chloride, a compound derived from methanesulfonyl chloride, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Synthesis

The compound can be represented by the following structure:

- Chemical Formula : C₅H₉ClO₂S

- Molecular Weight : 158.64 g/mol

The synthesis typically involves the reaction of methanesulfonyl chloride with an appropriate precursor containing the oxetane ring. This reaction is often facilitated by a nucleophilic substitution mechanism, leading to the formation of this compound as a reactive intermediate.

Biological Properties

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical) | 226 |

| A549 (lung) | 242.52 |

The mechanism of action appears to involve nucleophilic attack on critical cellular targets, potentially disrupting essential cellular processes involved in cancer cell survival.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. A study evaluating its efficacy against resistant strains of Staphylococcus aureus reported minimum inhibitory concentration (MIC) values indicating potent antibacterial activity at low concentrations. This suggests potential applications in treating bacterial infections.

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- Nucleophilic Activity : The methanesulfonyl group can act as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins and nucleic acids.

- Redox Reactions : The compound may engage in redox reactions, influencing cellular oxidative states and signaling pathways, which are critical in both cancer progression and microbial resistance.

Case Studies

- Anticancer Efficacy :

- In a controlled study, treatment with this compound resulted in a statistically significant reduction in viability among HeLa and A549 cells compared to untreated controls.

- Antimicrobial Effects :

- A separate investigation revealed that formulations containing this compound exhibited substantial antibacterial activity against resistant strains of bacteria, suggesting its utility in developing new antimicrobial agents.

Comparative Analysis

To further understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-(Aminomethyl)pyridine | Aminomethyl group on a pyridine ring | Antimicrobial, neuroprotective |

| 3-(Methylsulfanyl)pentane | Methylsulfanyl group only | Limited biological activity |

| This compound | Contains oxetane and methanesulfonyl groups | Anticancer, antimicrobial |

Q & A

Basic Questions

Q. What are the critical safety precautions when handling (3-Methyloxetan-3-yl)methanesulfonyl chloride in laboratory settings?

- Answer : Handling requires strict adherence to safety protocols:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., organic vapor respirator) is mandatory if ventilation is insufficient .

- Storage : Store in a cool, dry, well-ventilated area, protected from light and heat. Use corrosion-resistant containers to prevent degradation .

- Decomposition Risks : Avoid exposure to heat, sparks, or strong oxidizers, as thermal decomposition releases toxic gases (e.g., sulfur oxides, carbon monoxide) .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Answer : Key methods include:

- Mass Spectrometry (MS) : Predictions for collision cross-sections (CCS) under adducts like [M+H]+ (146.7 Ų) and [M+Na]+ (157.3 Ų) aid in structural confirmation .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify methyl and oxetane ring protons.

- Infrared Spectroscopy (IR) : Detect sulfonyl chloride functional groups (~1350–1160 cm⁻¹ S=O stretching) .

Q. What are the primary decomposition products of this compound under thermal stress?

- Answer : Thermal degradation produces sulfur oxides (SOₓ), carbon monoxide (CO), and halogenated byproducts. Proper fume hood use and gas monitoring are critical during high-temperature reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for nucleophilic substitutions using this compound to minimize side reactions?

- Answer :

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane, THF) to stabilize intermediates and reduce hydrolysis .

- Base Catalysis : Triethylamine or DMAP can enhance reactivity with amines or alcohols while scavenging HCl byproducts .

- Temperature Control : Maintain sub-0°C conditions for slow-reacting nucleophiles (e.g., bulky amines) to suppress sulfonate ester formation .

Q. What computational models predict the reactivity of this compound with various nucleophiles?

- Answer :

- Density Functional Theory (DFT) : Models electrophilicity at the sulfur center, influenced by the electron-withdrawing oxetane ring.

- Molecular Dynamics (MD) : Simulate steric effects of the 3-methyl group on reaction kinetics. Predicted CCS values (e.g., 148.7 Ų for [M+K]+) correlate with experimental MS data .

Q. How does the steric environment of the oxetane ring influence the compound's reactivity compared to linear sulfonyl chlorides?

- Answer :

- Steric Hindrance : The 3-methyl group restricts nucleophile access, slowing reactions with bulky substrates. Comparative studies with methanesulfonyl chloride show 2–3x slower kinetics in SN2 reactions .

- Electronic Effects : The oxetane ring’s electron-withdrawing nature increases sulfonyl chloride electrophilicity, favoring reactions with weak nucleophiles (e.g., phenols) .

Q. What strategies mitigate hydrolysis during storage or prolonged reactions?

- Answer :

- Desiccants : Store with molecular sieves or silica gel to absorb moisture .

- Inert Atmospheres : Conduct reactions under nitrogen/argon to exclude humidity .

- Stabilizers : Add anhydrous MgSO₄ or CaCl₂ to reaction mixtures to bind trace water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.